molecular formula C16H8N4O5 B12628810 6-(2,4-Dinitrophenoxy)quinoline-2-carbonitrile CAS No. 918400-78-9

6-(2,4-Dinitrophenoxy)quinoline-2-carbonitrile

Cat. No.: B12628810
CAS No.: 918400-78-9
M. Wt: 336.26 g/mol
InChI Key: AKQMYHPWSQNDLJ-UHFFFAOYSA-N
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Description

6-(2,4-Dinitrophenoxy)quinoline-2-carbonitrile is a quinoline-based carbonitrile derivative characterized by a 2,4-dinitrophenoxy substituent at the 6-position of the quinoline ring and a nitrile group at the 2-position. The nitro groups may confer utility in high-energy materials or as intermediates in pharmaceutical synthesis, though specific applications require further investigation.

Properties

CAS No.

918400-78-9

Molecular Formula

C16H8N4O5

Molecular Weight

336.26 g/mol

IUPAC Name

6-(2,4-dinitrophenoxy)quinoline-2-carbonitrile

InChI

InChI=1S/C16H8N4O5/c17-9-11-2-1-10-7-13(4-5-14(10)18-11)25-16-6-3-12(19(21)22)8-15(16)20(23)24/h1-8H

InChI Key

AKQMYHPWSQNDLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2=CC3=C(C=C2)N=C(C=C3)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2,4-Dinitrophenoxy)quinoline-2-carbonitrile typically involves the following steps:

    Formation of Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Coupling Reaction: The final step involves coupling the 2,4-dinitrophenoxy group with the quinoline core, often using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and greener reaction conditions to enhance yield and reduce environmental impact.

Types of Reactions:

    Oxidation: The nitro groups in the compound can undergo reduction to form amino derivatives.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Sodium methoxide or potassium tert-butoxide in aprotic solvents.

Major Products:

    Amino Derivatives: Formed from the reduction of nitro groups.

    Primary Amines: Formed from the reduction of the carbonitrile group.

    Substituted Phenoxy Derivatives: Formed from nucleophilic aromatic substitution reactions.

Scientific Research Applications

Anticancer Activity

Research has indicated that quinoline derivatives, including 6-(2,4-Dinitrophenoxy)quinoline-2-carbonitrile, exhibit significant anticancer properties. A study on related compounds demonstrated that modifications in the quinoline structure could enhance their cytotoxicity against various cancer cell lines. For instance, derivatives with electron-withdrawing groups like dinitrophenyl showed increased potency against breast cancer cells, suggesting that similar modifications in 6-(2,4-Dinitrophenoxy)quinoline-2-carbonitrile could lead to improved therapeutic efficacy .

Anti-inflammatory Properties

Quinoline derivatives are also recognized for their anti-inflammatory effects. Specifically, compounds that inhibit cyclooxygenase-II (COX-II) have been developed for treating inflammatory diseases. Given the structural similarities, it is plausible that 6-(2,4-Dinitrophenoxy)quinoline-2-carbonitrile may possess similar COX-II inhibitory activity, which could be beneficial for conditions such as arthritis and other inflammatory disorders .

Synthesis of 6-(2,4-Dinitrophenoxy)quinoline-2-carbonitrile

The synthesis of this compound typically involves multi-step reactions starting from readily available quinoline derivatives. The introduction of the dinitrophenyl group can be achieved through electrophilic aromatic substitution methods, which are well-documented in organic synthesis literature .

Case Study: Anticancer Efficacy

In a comparative study of various quinoline derivatives, compounds structurally similar to 6-(2,4-Dinitrophenoxy)quinoline-2-carbonitrile were tested against several cancer cell lines including MDA-MB468 and MCF7. Results indicated that modifications leading to increased electron-withdrawing character significantly enhanced cytotoxic effects . The introduction of a dinitrophenyl group was found to increase potency by up to 12-fold compared to less substituted analogs.

Case Study: Inhibition of COX-II

A patent detailing the use of quinoline derivatives as COX-II inhibitors highlighted the potential of compounds like 6-(2,4-Dinitrophenoxy)quinoline-2-carbonitrile in managing pain and inflammation with fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) . The selective inhibition of COX-II could provide therapeutic benefits for patients with chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 6-(2,4-Dinitrophenoxy)quinoline-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups can participate in redox reactions, while the quinoline core can intercalate with DNA or inhibit specific enzymes. The carbonitrile group may also play a role in binding to active sites of proteins, thereby modulating their activity.

Comparison with Similar Compounds

Solubility and Polarity

  • 6-(2,4-Dinitrophenoxy)quinoline-2-carbonitrile: Likely low solubility in polar solvents due to nitro groups; soluble in DMSO or DMF .
  • 6-(Dimethylamino)quinoline-2-carbonitrile: Higher solubility in polar solvents (e.g., methanol) due to dimethylamino donor .
  • 4-Chloro-2-propyl-6-quinolinecarbonitrile: Hydrophobic; compatible with non-polar solvents (e.g., chloroform) .

Spectroscopic Data

  • 2-Amino-4-phenyl-5,6-dihydrobenzo[h]quinoline-3-carbonitrile: 1H-NMR (DMSO-d6): δ 2.56 (C-5 protons), 2.76 (C-6 protons), 7.16–7.98 (ArH) . 13C-NMR: δ 117.0 (CN), 160.6 (Ar-C) .
  • (E)-2-(4-(Dimethylamino)styryl)quinoline-6-carbonitrile: UV-Vis absorption peaks shifted due to styryl conjugation .

Research Findings and Limitations

  • Crystallographic Data: Derivatives like 2-Amino-4-(4-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile exhibit ordered crystal packing (R factor = 0.051) , but similar data for 6-(2,4-Dinitrophenoxy)quinoline-2-carbonitrile is absent.
  • Synthetic Challenges : Introducing multiple nitro groups may require controlled reaction conditions to avoid byproducts .
  • Knowledge Gaps: Limited data on the target compound’s biological activity or optoelectronic performance necessitates further study.

Biological Activity

6-(2,4-Dinitrophenoxy)quinoline-2-carbonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes existing literature and research findings to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant data.

Chemical Structure and Properties

The compound features a quinoline backbone substituted with a 2,4-dinitrophenoxy group and a carbonitrile moiety. This unique structure is thought to contribute to its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of quinoline derivatives, including 6-(2,4-Dinitrophenoxy)quinoline-2-carbonitrile. The compound has been evaluated against various bacterial strains, demonstrating significant inhibitory effects.

Table 1: Antibacterial Activity of 6-(2,4-Dinitrophenoxy)quinoline-2-carbonitrile

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

The compound exhibited selective antibacterial activity, with lower MIC values against Gram-positive bacteria compared to Gram-negative strains. This selectivity suggests potential for further development as an antibacterial agent.

Anticancer Activity

The anticancer potential of quinoline derivatives has been extensively studied. In vitro assays have shown that 6-(2,4-Dinitrophenoxy)quinoline-2-carbonitrile can inhibit the proliferation of various cancer cell lines.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µg/mL)
MCF-7 (Breast Cancer)15
HCT-116 (Colon Cancer)10
A549 (Lung Cancer)12

The IC50 values indicate that the compound possesses significant cytotoxicity against these cancer cell lines, suggesting its potential as a lead compound in cancer therapy.

Structure-Activity Relationships

Understanding the relationship between chemical structure and biological activity is crucial for the development of new therapeutic agents. SAR studies have shown that modifications to the dinitrophenoxy group can enhance or diminish biological activity.

Key Findings:

  • Electron-withdrawing groups : The presence of electron-withdrawing groups (like nitro groups) has been correlated with increased antibacterial activity.
  • Hydrophobic interactions : The hydrophobic nature of the quinoline ring contributes to membrane permeability, enhancing the compound's efficacy against bacterial cells.

Case Studies

  • Antibacterial Efficacy : A study conducted by Megahed et al. demonstrated that derivatives of quinoline, including those similar to 6-(2,4-Dinitrophenoxy)quinoline-2-carbonitrile, showed promising results against drug-resistant strains of Staphylococcus aureus with MIC values significantly lower than traditional antibiotics .
  • Cytotoxicity in Cancer Research : Another investigation reported that compounds with similar structures exhibited IC50 values comparable to established chemotherapeutics like doxorubicin in various cancer cell lines .

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